1-Methylimidazole-d6
Overview
Description
1-Methylimidazole-d6 is a deuterated form of 1-Methylimidazole, an aromatic heterocyclic organic compound. The molecular formula for this compound is C4D6N2, and it is characterized by the substitution of deuterium atoms at the hydrogen positions in the imidazole ring. This compound is a colorless liquid used as a specialty solvent, a base, and a precursor to some ionic liquids .
Biochemical Analysis
Biochemical Properties
1-Methylimidazole-d6 exhibits a range of chemical and physical properties that make it valuable in various industrial and research applications . It is classified as a weak base with a pKa value of around 7.05 . This weak basicity is attributed to the nitrogen atom in the imidazole ring, which can accept protons . One of the notable properties of this compound is its ability to participate in hydrogen bonding due to the presence of nitrogen atoms . This property is crucial in its role as a catalyst and in its interaction with other chemical species .
Cellular Effects
It is known that this compound and related derivatives have been used as mimic aspects of diverse imidazole-based biomolecules .
Molecular Mechanism
It is known to interact with certain proteins such as Myoglobin and Sensor protein FixL .
Preparation Methods
1-Methylimidazole-d6 can be synthesized through several methods:
Acid-Catalyzed Methylation: This involves the methylation of imidazole using methanol under acidic conditions.
Radziszewski Reaction: This method involves the reaction of glyoxal, formaldehyde, and a mixture of ammonia and methylamine.
Deprotonation and Methylation: In a laboratory setting, imidazole can be deprotonated to form a sodium salt, followed by methylation.
Chemical Reactions Analysis
1-Methylimidazole-d6 undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents.
Substitution: It can undergo substitution reactions, particularly at the nitrogen atom.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Methylimidazole-d6 has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Methylimidazole-d6 involves its ability to participate in hydrogen bonding due to the presence of nitrogen atoms. This property is crucial in its role as a catalyst and in its interaction with other chemical species . It can also bind to specific molecular targets, such as cytochrome P450 sterol 14α-demethylase, inhibiting its activity .
Comparison with Similar Compounds
1-Methylimidazole-d6 can be compared with other similar compounds, such as:
2-Methylimidazole: Similar in structure but with the methyl group at a different position.
4-Methylimidazole: Another isomer with the methyl group at the fourth position.
N-Methylimidazole: A non-deuterated form of 1-Methylimidazole
The uniqueness of this compound lies in its deuterated form, which makes it particularly useful in studies involving isotopic labeling and tracing.
Properties
IUPAC Name |
2,4,5-trideuterio-1-(trideuteriomethyl)imidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2/c1-6-3-2-5-4-6/h2-4H,1H3/i1D3,2D,3D,4D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCTWTZJPVLRJOU-RLTMCGQMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(N(C(=N1)[2H])C([2H])([2H])[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80462884 | |
Record name | 1-Methylimidazole-d6 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80462884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
88.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
285978-27-0 | |
Record name | 1-Methylimidazole-d6 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80462884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 285978-27-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.